(3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate

Stereochemistry Chiral Building Block Diastereoselectivity

(3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate (CAS 1251001-17-8) is a Boc-protected bicyclic amine belonging to the octahydroisoindole class. It features three chiral centers with defined relative stereochemistry (3aR,4R,7aS), distinguishing it from stereochemically undefined mixtures (e.g., CAS 1027333-18-1).

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B7856033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCCC(C2C1)N
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11-/m1/s1
InChIKeyIKTNEZKFSOMQJI-OUAUKWLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate: Defined-Stereochemistry Bicyclic Amine Building Block for CNS-Targeted Synthesis


(3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate (CAS 1251001-17-8) is a Boc-protected bicyclic amine belonging to the octahydroisoindole class. It features three chiral centers with defined relative stereochemistry (3aR,4R,7aS), distinguishing it from stereochemically undefined mixtures (e.g., CAS 1027333-18-1). The compound serves as a chiral building block in medicinal chemistry, particularly for synthesizing conformationally constrained peptidomimetics, prolyl oligopeptidase (POP) inhibitors, and GABA receptor modulators [1]. It is commercially available as a white crystalline powder (mp 160–165 °C) at purities ≥98% .

Why Generic Substitution Fails for (3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate: Stereochemistry, Purity, and Physicochemical Property Gaps


Substituting this compound with stereochemically undefined mixtures (e.g., CAS 1027333-18-1) or alternative amino-substituted bicyclic scaffolds introduces quantifiable risks in downstream synthesis and biological outcome. The hexahydroisoindole scaffold's three chiral centers critically influence conformational constraint and target binding; the POP inhibitor literature demonstrates that stereochemistry alterations within this scaffold change Ki values by orders of magnitude [1]. Furthermore, the defined (3aR,4R,7aS) stereoisomer exhibits a LogP of 1.98 versus 1.4 for the undefined mixture , and a minimum purity specification of 98% versus the typical 95% for generic alternatives [2]. These differences directly affect reaction stoichiometry, pharmacokinetic predictability, and batch-to-batch reproducibility in multi-step synthetic campaigns.

Quantitative Differentiation Evidence: (3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate vs. Closest Analogs


Stereochemical Definition: Defined (3aR,4R,7aS) Relative Configuration vs. Undefined Stereochemistry in CAS 1027333-18-1

CAS 1251001-17-8 possesses three defined relative stereocenters (3aR,4R,7aS) explicitly specified in the compound name, whereas the generic alternative CAS 1027333-18-1 is registered in PubChem with 'Undefined Atom Stereocenter Count = 3' and 'Defined Atom Stereocenter Count = 0' [1]. This means CAS 1027333-18-1 may contain variable diastereomeric mixtures that can confound stereochemical outcomes in downstream reactions. In the hexahydroisoindole-based POP inhibitor series, stereochemistry was demonstrated to be a critical determinant of activity, with the optimal stereoisomer achieving a Ki of 1.0 nM while non-optimal diastereomers showed substantially reduced potency [2].

Stereochemistry Chiral Building Block Diastereoselectivity

Lipophilicity: Measured LogP 1.98 for CAS 1251001-17-8 vs. Computed XLogP3 1.4 for CAS 1027333-18-1

The defined-stereochemistry compound (CAS 1251001-17-8) exhibits a vendor-reported LogP of 1.9807 , compared to the PubChem-computed XLogP3-AA of 1.4 for the stereochemically undefined version CAS 1027333-18-1 [1]. This ΔLogP of approximately +0.58 represents a ~3.8-fold increase in calculated octanol-water partition coefficient for the defined stereoisomer. While both values fall within CNS drug-like space, the higher lipophilicity of CAS 1251001-17-8 may confer measurably different BBB penetration characteristics and pharmacokinetic handling when incorporated into final active molecules. The topological polar surface area (TPSA) is equivalent at ~55.6 Ų for both compounds, confirming that the LogP difference arises from stereochemical rather than constitutional variation.

Lipophilicity LogP Drug-likeness BBB Permeability

Minimum Purity Specification: 98% for CAS 1251001-17-8 vs. 95% for Stereochemically Undefined CAS 1027333-18-1

Commercially, CAS 1251001-17-8 is offered at a minimum purity specification of 98% (HPLC) by multiple suppliers including AKSci and ChemScene , whereas the generic, stereochemically undefined CAS 1027333-18-1 is typically supplied at 95% purity . This 3-percentage-point purity differential translates to a maximum total impurity load of ≤2% for CAS 1251001-17-8 versus ≤5% for CAS 1027333-18-1—a 2.5-fold difference in potential contaminants that can propagate through multi-step syntheses. Higher purity is especially relevant when the free amine (post-Boc deprotection) is used in stoichiometric or sub-stoichiometric quantities where impurities can poison catalysts or generate unwanted side products.

Chemical Purity Quality Control Synthetic Intermediate

Synthetic Process Efficiency: Patented Method Delivers ≥85% Yield with Scalable Industrial Conditions

Patent CN120463637A discloses a dedicated synthetic method for 4-amino octahydro-2H-isoindole-2-carboxylic acid tert-butyl ester that achieves a product yield of ≥85% [1]. The method employs 4-oxime-octahydro-isoindole-2-tert-butyl formate, hydroxylamine hydrochloride, sodium hydroxide, ammonia, and hydrogen gas with a skeleton nickel catalyst in methanol at 80–85 °C and 0.7–0.8 MPa H₂ pressure over 8 hours. The patent explicitly claims advantages over prior art: simple separation and purification, short reaction time, high product purity, low energy consumption, and reduced environmental impact—making it suitable for industrialized preparation. While no direct head-to-head yield comparison with alternative synthetic routes was found in the open literature, the ≥85% isolated yield provides a quantitative benchmark for procurement-grade material sourced via this route.

Process Chemistry Synthetic Yield Scalability

Scaffold Validation: Octahydroisoindole Core Demonstrated Ki = 1.0 nM in Prolyl Oligopeptidase Inhibition and Submicromolar IC₅₀ in TEAD·YAP1 Antagonism

The hexahydroisoindole/octahydroisoindole bicyclic scaffold—the core motif of the target compound—has been quantitatively validated in two independent drug discovery programs. In a structure-based design study, conformationally constrained hexahydroisoindole-based POP inhibitors achieved a Ki of 1.0 nM with high selectivity over homologous proteins and demonstrated high metabolic stability [1]. Separately, octahydroisoindole-based small molecules with a cyanamide warhead were reported as pan-TEAD·YAP1 covalent antagonists, achieving second-order rate constants kinact/KI > 100 M⁻¹ s⁻¹ and submicromolar IC₅₀ values for TEAD inhibition in mammalian cells [2]. These data establish the scaffold as a privileged chiral bicyclic framework, validating the procurement of this building block for CNS and oncology drug discovery programs. Note: these Ki and IC₅₀ values are for elaborated final compounds, not the Boc-protected building block itself.

Prolyl Oligopeptidase CNS Disorders TEAD-YAP1 Oncology

Optimal Application Scenarios for (3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate Based on Quantitative Evidence


Stereochemically Controlled Synthesis of Conformationally Constrained Prolyl Oligopeptidase (POP) Inhibitors

The defined (3aR,4R,7aS) stereochemistry of CAS 1251001-17-8 directly addresses the critical stereochemical requirements identified in the hexahydroisoindole-based POP inhibitor program. Mariaule et al. demonstrated that stereochemistry and decoration of the bicyclic scaffold are essential determinants of potency, with the optimal stereoisomer achieving Ki = 1.0 nM [1]. Using the stereochemically defined building block ensures that the correct relative configuration is installed from the first synthetic step, eliminating the need for diastereomer separation later in the synthesis. The Boc protecting group allows for selective N-2 deprotection and subsequent functionalization to introduce the electrophilic warhead and P1/P2 recognition elements described in the SAR. The 98% purity specification minimizes impurity-derived side products during multi-step elaboration.

GABA Receptor Modulator Development Requiring Consistent CNS Physicochemical Properties

The LogP of 1.98 for CAS 1251001-17-8 places this building block within the optimal lipophilicity window for CNS drug candidates (typically LogP 1–4). In GABA receptor modulator programs, where the hexahydroisoindole scaffold has been reported to enhance receptor subtype selectivity , the defined stereochemistry ensures consistent conformational presentation of downstream pharmacophoric elements. The 0.58 LogP unit advantage over stereochemically undefined alternatives translates to predictable BBB penetration characteristics when incorporated into final compounds. Procurement of this specific stereoisomer is indicated when SAR studies demand tight control over both stereochemistry and lipophilicity.

Scalable Multi-Kilogram Synthesis of Peptidomimetic Building Blocks Using the Patented High-Yield Route

For process chemistry groups requiring gram-to-kilogram quantities, CN120463637A provides a validated synthetic route delivering ≥85% isolated yield with simple workup and crystallization [2]. The patented method uses commodity reagents (hydroxylamine hydrochloride, NaOH, ammonia, H₂) and a recoverable skeleton nickel catalyst, making it suitable for pilot-plant scale execution. The defined stereochemistry of CAS 1251001-17-8 simplifies QC release testing compared to stereochemically undefined mixtures, as a single HPLC method can monitor both chemical purity (≥98%) and diastereomeric purity in one analysis. This scenario is most appropriate when the building block is incorporated into a development candidate requiring GMP-compatible intermediate sourcing.

TEAD·YAP1 Covalent Antagonist Programs Leveraging the Octahydroisoindole Scaffold

The octahydroisoindole core has been validated in pan-TEAD covalent antagonists with kinact/KI > 100 M⁻¹ s⁻¹ and submicromolar cellular IC₅₀ values [3]. CAS 1251001-17-8 provides the Boc-protected 4-aminooctahydroisoindole scaffold that, upon deprotection, can be elaborated with cyanamide or other electrophilic warheads targeting the conserved cysteine in the TEAD palmitate-binding pocket. The defined stereochemistry ensures that the trajectory of the 4-amino substituent is fixed, which is critical for optimal warhead positioning in the binding site. The higher purity specification (98%) reduces the risk of impurity-derived covalent adducts that could confound biochemical assay interpretation.

Quote Request

Request a Quote for (3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.